3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine
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Overview
Description
3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is a heterocyclic compound that contains an azetidine ring fused to an imidazo[1,5-A]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both bromine and chlorine atoms in the structure adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of an intermediate azetidine derivative, followed by its reaction with a bromo-chloroimidazo[1,5-A]pyrazine precursor. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Cyclization: Catalysts such as palladium or copper complexes are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms, while cyclization reactions could produce more complex heterocyclic structures.
Scientific Research Applications
3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structure and reactivity.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as organic semiconductors or luminescent materials.
Mechanism of Action
The exact mechanism of action of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and kinase inhibitory properties.
Triazolo[1,5-a]pyrazines: These compounds are known for their applications in medicinal chemistry and material science.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse pharmacological activities.
Uniqueness
3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is unique due to the presence of both azetidine and imidazo[1,5-A]pyrazine rings in its structure. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. The presence of bromine and chlorine atoms further enhances its reactivity and potential for various chemical transformations.
Properties
Molecular Formula |
C9H8BrClN4 |
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Molecular Weight |
287.54 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-1-bromo-8-chloroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H8BrClN4/c10-7-6-8(11)12-2-5-15(6)9(13-7)14-3-1-4-14/h2,5H,1,3-4H2 |
InChI Key |
NKLHBEHSHQYYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC(=C3N2C=CN=C3Cl)Br |
Origin of Product |
United States |
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